3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride
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Overview
Description
3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20N2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
- Dissolving 4-(3-aminopropyl)phenylpropan-1-amine in an appropriate solvent such as ethanol or methanol.
- Adding hydrochloric acid dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete conversion to the dihydrochloride salt.
- Isolating the product by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminopropyl)phenylpropan-1-amine
- 1-(3-aminopropyl)-4-methylpiperazine
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in both aqueous and organic environments.
Properties
CAS No. |
31207-19-9 |
---|---|
Molecular Formula |
C12H22Cl2N2 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.